molecular formula C10H10F2O2S B14064642 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one

Cat. No.: B14064642
M. Wt: 232.25 g/mol
InChI Key: GVFWLQFUEDJAMN-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and mercapto functional groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)benzene with a mercapto compound under specific conditions to introduce the mercapto group. This is followed by the addition of a propan-2-one moiety through a Friedel-Crafts acylation reaction using an appropriate acylating agent and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar propan-2-one moiety but lacking the difluoromethoxy and mercapto groups.

    1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: A compound with a difluoromethoxy group but different substituents on the phenyl ring.

Uniqueness

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is unique due to the combination of difluoromethoxy and mercapto groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(15)2-3-9(7)14-10(11)12/h2-3,5,10,15H,4H2,1H3

InChI Key

GVFWLQFUEDJAMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)OC(F)F

Origin of Product

United States

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